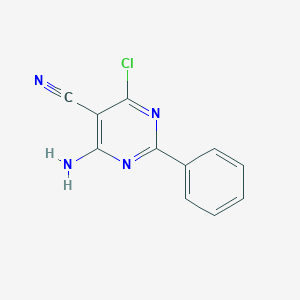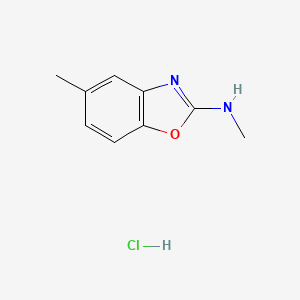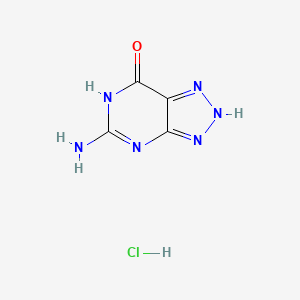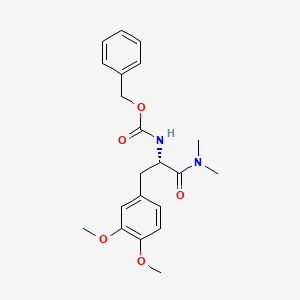![molecular formula C16H12Cl2OS B13092241 2-[3-(2,4-Dichlorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13092241.png)
2-[3-(2,4-Dichlorophenyl)-3-oxopropyl]thiobenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[3-(2,4-Dichlorophenyl)-3-oxopropyl]thiobenzaldehyde is an organic compound characterized by the presence of a thiobenzaldehyde group attached to a 3-oxopropyl chain, which is further substituted with a 2,4-dichlorophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(2,4-Dichlorophenyl)-3-oxopropyl]thiobenzaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with 2,4-dichlorobenzaldehyde and thiobenzaldehyde.
Formation of Intermediate: The 2,4-dichlorobenzaldehyde undergoes a condensation reaction with an appropriate ketone to form an intermediate 3-oxopropyl derivative.
Thioaldehyde Addition: The intermediate is then reacted with thiobenzaldehyde under controlled conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Reactors: Utilizing batch reactors for precise control over reaction conditions.
Catalysts: Employing catalysts to enhance reaction rates and yields.
Purification: Implementing purification techniques such as recrystallization or chromatography to obtain high-purity product.
Análisis De Reacciones Químicas
Types of Reactions
2-[3-(2,4-Dichlorophenyl)-3-oxopropyl]thiobenzaldehyde can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Halogen atoms in the phenyl ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.
Substitution Reagents: Nucleophiles such as amines or thiols for substitution reactions.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Alcohols: From reduction reactions.
Substituted Derivatives: From nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
Chemistry
In organic synthesis, 2-[3-(2,4-Dichlorophenyl)-3-oxopropyl]thiobenzaldehyde serves as a versatile intermediate for the preparation of more complex molecules
Biology and Medicine
The compound’s potential biological activity makes it a candidate for drug development. It may exhibit antimicrobial, antifungal, or anticancer properties, although specific studies are required to confirm these effects.
Industry
In the material science industry, this compound can be used in the development of novel polymers and materials with specific properties, such as enhanced thermal stability or conductivity.
Mecanismo De Acción
The mechanism by which 2-[3-(2,4-Dichlorophenyl)-3-oxopropyl]thiobenzaldehyde exerts its effects depends on its interaction with molecular targets. For instance, if used as an antimicrobial agent, it may inhibit essential enzymes or disrupt cell membrane integrity. The exact pathways and molecular targets would require detailed biochemical studies.
Comparación Con Compuestos Similares
Similar Compounds
2-[3-(2,4-Dichlorophenyl)-3-oxopropyl]benzaldehyde: Similar structure but lacks the thio group.
2-[3-(2,4-Dichlorophenyl)-3-oxopropyl]thiophenol: Similar structure but with a thiophenol group instead of thiobenzaldehyde.
Uniqueness
The presence of both the 2,4-dichlorophenyl group and the thiobenzaldehyde moiety in 2-[3-(2,4-Dichlorophenyl)-3-oxopropyl]thiobenzaldehyde provides unique reactivity and potential biological activity compared to its analogs. This dual functionality allows for diverse chemical transformations and applications in various fields.
Propiedades
Fórmula molecular |
C16H12Cl2OS |
|---|---|
Peso molecular |
323.2 g/mol |
Nombre IUPAC |
2-[3-(2,4-dichlorophenyl)-3-oxopropyl]thiobenzaldehyde |
InChI |
InChI=1S/C16H12Cl2OS/c17-13-6-7-14(15(18)9-13)16(19)8-5-11-3-1-2-4-12(11)10-20/h1-4,6-7,9-10H,5,8H2 |
Clave InChI |
MQBMMRSLNPJNFZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)CCC(=O)C2=C(C=C(C=C2)Cl)Cl)C=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Cuprate(2-),bis[4-(3-hydroxy-3-phenyl-1-triazenyl)benzenesulfonato(2-)]-,dihydrogen](/img/structure/B13092185.png)

![3-[2-(Pyridin-4-yl)ethyl]morpholine](/img/structure/B13092201.png)
![(3-Chloro-4-methoxyphenyl)(1-(trifluoromethyl)spiro[benzo[b]pyrrolo[1,2-d][1,4]oxazine-4,4'-piperidin]-1'-yl)methanone](/img/structure/B13092205.png)
![4-Chloro-2,6-dimethyl-6,7-dihydro-5H-cyclopenta[D]pyrimidine](/img/structure/B13092216.png)


![5-chloro-2-(2-hydroxyethyl)-2H-benzo[f]isoindole-4,9-dione](/img/structure/B13092224.png)
![1-(Cyclopropylmethyl)-3,5-diphenyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B13092225.png)
![2-[3-(3-Fluorophenyl)propanoyl]thiobenzaldehyde](/img/structure/B13092231.png)
![cobalt(3+);4-[10,15,20-tris(4-sulfonatophenyl)porphyrin-22,24-diid-5-yl]benzenesulfonate](/img/structure/B13092237.png)
